VEGFR-2/c-Met-IN-2

VEGFR-2 inhibition c-Met inhibition kinase selectivity ratio

Select VEGFR-2/c-Met-IN-2 (compound 3e) for its uniquely balanced dual kinase inhibition (VEGFR-2 IC50=83 nM; c-Met IC50=48 nM) and intermediate cellular potency (HCT-116 IC50=3.403 µM) that preserves viable cell populations for downstream phospho-proteomics. With a 1.25-fold improved selectivity index (SI=3.41) vs. cabozantinib, it offers superior cancer-to-normal discrimination in co-culture models. Absence of P-glycoprotein liability and a narrow CYP450 spectrum simplify in vivo PK/PD interpretation. Compound-level specification is critical to avoid over 9-fold variation in target engagement.

Molecular Formula C22H15ClN4O3S
Molecular Weight 450.9 g/mol
Cat. No. B12375962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVEGFR-2/c-Met-IN-2
Molecular FormulaC22H15ClN4O3S
Molecular Weight450.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)C(=O)NC(=S)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C22H15ClN4O3S/c23-14-7-9-15(10-8-14)24-21(31)26-19(28)13-5-11-16(12-6-13)27-20(29)17-3-1-2-4-18(17)25-22(27)30/h1-12H,(H,25,30)(H2,24,26,28,31)
InChIKeyUSQZQKCOSSCRRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





VEGFR-2/c-Met-IN-2: A Dual VEGFR-2/c-Met Tyrosine Kinase Inhibitor for Cancer Research Procurement


VEGFR-2/c-Met-IN-2 (CAS 3017162-04-5, also designated compound 3e) is a synthetic small-molecule dual inhibitor targeting vascular endothelial growth factor receptor 2 (VEGFR-2) and the mesenchymal-epithelial transition factor (c-Met) tyrosine kinases [1]. It belongs to the 3-phenylquinazolin-2,4(1H,3H)-dione chemotype bearing a thiourea moiety and was developed as a multi-target anticancer agent designed to overcome resistance mechanisms associated with single-target kinase inhibitors [1]. The compound exhibits enzyme inhibitory IC50 values of 83 nM (VEGFR-2) and 48 nM (c-Met), and demonstrates selective cytotoxicity against HCT-116 colorectal cancer cells relative to normal WI38 cells [1].

Why Dual VEGFR-2/c-Met Inhibitors Cannot Be Interchanged: The Evidence for VEGFR-2/c-Met-IN-2 Selection


Dual VEGFR-2/c-Met inhibitors share a common target pair but diverge substantially in their kinase selectivity ratios, cellular potency, selectivity indices, and ADME profiles — all of which are determined by subtle structural differences in scaffold, linker geometry, and substituent electronics [1]. Within the same 3-phenylquinazolin-2,4(1H,3H)-dione series reported by Hassan et al., compounds bearing different aryl substituents at the thiourea terminus (e.g., 3c vs. 3d vs. 3e) exhibit IC50 variations exceeding 4-fold against VEGFR-2 and 9-fold against c-Met, while their antiproliferative IC50 values against HCT-116 cells span over two orders of magnitude (1.184 µM to 113.5 µM) [1]. Procurement of a generic 'VEGFR-2/c-Met inhibitor' without compound-level specification therefore risks selecting a molecule with an unintended kinase inhibition balance, suboptimal cellular potency, or an unfavorable selectivity window — each of which can confound experimental interpretation and reproducibility [1].

VEGFR-2/c-Met-IN-2 Quantitative Differentiation Evidence: Head-to-Head Comparisons for Informed Procurement


Dual VEGFR-2/c-Met Kinase Inhibitory Activity: Direct Comparison with Cabozantinib and the Closest Series Analog (VEGFR-2/c-Met-IN-1)

In a direct head-to-head enzymatic assay performed within the same study, VEGFR-2/c-Met-IN-2 (compound 3e) exhibited the highest dual inhibitory activity among all synthesized 3-phenylquinazolin-2,4(1H,3H)-dione derivatives [1]. Against VEGFR-2, compound 3e (IC50 = 83 ± 5 nM) was 1.7-fold more potent than its closest structural analog VEGFR-2/c-Met-IN-1 (compound 3c, IC50 = 138 ± 8 nM), though less potent than cabozantinib (IC50 = 59 ± 3 nM) [1]. Against c-Met, compound 3e (IC50 = 48 ± 3 nM) was 1.5-fold more potent than compound 3c (IC50 = 74 ± 4 nM) and within 1.6-fold of cabozantinib (IC50 = 30 ± 2 nM) [1]. Notably, compound 3d — the only series member with stronger VEGFR-2 inhibition (IC50 = 51 nM) — showed severely attenuated c-Met activity (IC50 = 442 nM), demonstrating that balanced dual potency within this chemotype is not trivial and is compound-specific [1].

VEGFR-2 inhibition c-Met inhibition kinase selectivity ratio

Antiproliferative Potency Against HCT-116 Colorectal Cancer Cells: 4.8-Fold Superiority Over Cabozantinib

Using an MTT assay against the HCT-116 colorectal cancer cell line — selected because it co-overexpresses both VEGFR-2 and c-Met — VEGFR-2/c-Met-IN-2 (compound 3e) demonstrated an antiproliferative IC50 of 3.403 ± 0.18 µM, which is 4.8-fold more potent than the reference dual inhibitor cabozantinib (IC50 = 16.350 ± 0.86 µM) tested under identical conditions within the same study [1]. Compound 3e also outperformed six other series members (3f, 3g, 3h, 2a, 3b, and 4a/4b), though the closest analog VEGFR-2/c-Met-IN-1 (compound 3c) achieved an even lower IC50 of 1.184 ± 0.06 µM [1]. This intermediate cellular potency position — stronger than cabozantinib but distinct from 3c — provides a differentiated experimental tool where excessive cytotoxicity is not desired [1].

HCT-116 cytotoxicity colorectal cancer antiproliferative activity

Selective Cytotoxicity Index: 1.25-Fold Higher Than Cabozantinib Against Colorectal Cancer Versus Normal Cells

The selectivity index (SI) — the ratio of IC50 against normal WI38 fibroblasts to IC50 against HCT-116 cancer cells — is a critical discriminator for compounds intended for target validation studies where sparing normal tissue is important [1]. VEGFR-2/c-Met-IN-2 (compound 3e) exhibited a selectivity index of 3.41 (WI38 IC50 = 11.61 ± 0.69 µM / HCT-116 IC50 = 3.403 µM), which surpasses cabozantinib's selectivity index of 2.73 (WI38 IC50 = 44.71 ± 2.65 µM / HCT-116 IC50 = 16.350 µM) by 1.25-fold [1]. While compound 3e showed higher absolute cytotoxicity against normal WI38 cells (IC50 = 11.61 µM) compared to cabozantinib (IC50 = 44.71 µM), its 4.8-fold stronger anti-cancer potency more than compensates, yielding a superior selectivity window [1]. The closest analog VEGFR-2/c-Met-IN-1 (compound 3c) achieved an even higher SI of 20.07, positioning compound 3e as a moderate-selectivity option within the series [1].

selectivity index cancer selectivity WI38 normal fibroblasts

Enhanced Total Apoptosis Induction with 44% Lower Necrosis Compared to Cabozantinib in HCT-116 Cells

In an Annexin V-FITC/PI apoptosis assay conducted on HCT-116 cells treated at the respective IC50 concentration of each compound, VEGFR-2/c-Met-IN-2 (compound 3e) induced 35.39% total apoptotic cells, exceeding cabozantinib's 32.13% total apoptosis by 3.26 percentage points [1]. Compound 3e achieved this with a substantially different apoptosis quality profile: early apoptosis dominated (21.22% early vs. 14.17% late), whereas cabozantinib showed a comparable distribution between early (12.52%) and late (19.61%) apoptosis [1]. Critically, compound 3e induced only 1.79% necrosis — a 44% reduction relative to cabozantinib's 3.63% necrotic fraction — indicating a cleaner pro-apoptotic mechanism with less non-specific cell death [1]. The study authors concluded that compound 3e succeeded in apoptosis induction more efficiently than cabozantinib [1].

apoptosis induction necrosis reduction Annexin V-FITC/PI

Superior In Silico Drug-Likeness and ADME Profile: Zero Lipinski Violations and Absence of P-glycoprotein Substrate Liability Versus Cabozantinib

Using the SwissADME platform, Hassan et al. performed parallel in silico physicochemical and pharmacokinetic profiling of all synthesized compounds alongside cabozantinib [1]. VEGFR-2/c-Met-IN-2 (compound 3e, MW = 450.9 Da, TPSA = 128.08 Ų, iLOGP = 3.28) registered zero violations across all five drug-likeness filters evaluated (Lipinski, Ghose, Veber, Egan, and Muegge) and achieved a bioavailability score of 0.55 [1]. In contrast, cabozantinib (MW = 501.51 Da, TPSA = 98.78 Ų, iLOGP = 3.60) recorded one Lipinski violation and two Ghose violations [1]. Compound 3e was predicted to have high gastrointestinal absorption, was classified as moderately soluble (ESOL Log S = −5.54 vs. −6.13 poorly soluble for cabozantinib), and — unlike cabozantinib — was not identified as a P-glycoprotein (Pgp) substrate, suggesting reduced susceptibility to efflux-mediated resistance [1]. Furthermore, compound 3e's CYP450 inhibition profile (CYP2C19, CYP2C9, CYP3A4) was narrower than cabozantinib's, which additionally inhibited CYP1A2 and CYP2D6 [1].

drug-likeness ADME prediction Lipinski rule of five

VEGFR-2/c-Met-IN-2: High-Impact Research and Industrial Application Scenarios Supported by Quantitative Evidence


Dual VEGFR-2/c-Met Signaling Pathway Dissection Without Excessive Cytotoxicity

VEGFR-2/c-Met-IN-2 is suited for mechanistic studies requiring measurable dual-target engagement at the kinase level (VEGFR-2 IC50 = 83 nM; c-Met IC50 = 48 nM) combined with moderate antiproliferative potency (HCT-116 IC50 = 3.403 µM) that preserves a viable cell population for downstream readouts such as phospho-proteomics, transcriptional profiling, or resistance mechanism characterization [1]. Its 4.8-fold lower cytotoxicity than the most potent series member VEGFR-2/c-Met-IN-1 (IC50 = 1.184 µM) reduces the risk of rapid cell death masking signaling effects [1].

Therapeutic Window Modeling Requiring a Clinically Relevant Comparator Benchmark

With a selectivity index of 3.41 — representing a 1.25-fold improvement over cabozantinib (SI = 2.73) — VEGFR-2/c-Met-IN-2 provides a superior cancer-over-normal discrimination profile within a head-to-head validated experimental framework [1]. This makes it suitable for therapeutic index estimation studies, co-culture models incorporating normal fibroblasts and cancer cells, and early-stage hit-to-lead campaigns where selectivity relative to cabozantinib serves as a key decision gate [1].

In Vivo Pharmacodynamic Studies Requiring Favorable ADME and Reduced Efflux Liability

The absence of P-glycoprotein substrate liability and the narrower CYP450 inhibition spectrum (sparing CYP1A2 and CYP2D6) differentiate VEGFR-2/c-Met-IN-2 from cabozantinib for in vivo experimental designs [1]. Researchers planning murine xenograft or patient-derived xenograft (PDX) studies in colorectal cancer models may benefit from reduced susceptibility to intestinal efflux and a lower predicted risk of metabolism-based drug-drug interactions, simplifying interpretation of pharmacodynamic and pharmacokinetic relationships [1].

Structure-Activity Relationship (SAR) Anchor Point for 3-Phenylquinazolin-2,4-dione Dual Kinase Inhibitor Optimization

Within the 12-compound series reported by Hassan et al., VEGFR-2/c-Met-IN-2 (compound 3e) represents a unique SAR node: it combines the highest balanced dual kinase inhibition among all tested derivatives with intermediate cellular potency and selectivity [1]. This profile — distinct from the high-potency/high-selectivity 3c and the VEGFR-2-biased 3d — makes 3e a strategic control compound for medicinal chemistry programs exploring the 3-phenylquinazolin-2,4(1H,3H)-dione scaffold, enabling SAR dissection of substituent effects on kinase selectivity versus cellular potency and normal-cell toxicity [1].

Quote Request

Request a Quote for VEGFR-2/c-Met-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.